Benzenamine, N-(4-pyridinylmethylene)-, also known as (E)-N-(4-pyridinylmethylene)aniline, is an organic compound with the molecular formula and a molecular weight of approximately 182.225 g/mol. It is classified under the category of amines and is characterized by the presence of a pyridine ring attached to a benzenamine moiety. This compound has garnered interest in various scientific fields due to its potential applications in organic synthesis and medicinal chemistry.
Benzenamine, N-(4-pyridinylmethylene)- is classified as:
The synthesis of Benzenamine, N-(4-pyridinylmethylene)- typically involves a condensation reaction between 4-pyridinecarboxaldehyde and an appropriate aniline derivative. The reaction is usually catalyzed by acetic acid or a base such as sodium hydroxide.
The molecular structure of Benzenamine, N-(4-pyridinylmethylene)- can be represented as follows:
C1=CC=C(C=C1)N=CC2=CC=NC=C2
BIBVSZULZHYLJH-UHFFFAOYSA-N
Property | Value |
---|---|
Molecular Weight | 182.225 g/mol |
IUPAC Name | N-(4-pyridinylmethylene)aniline |
Physical State | Solid |
Benzenamine, N-(4-pyridinylmethylene)- can participate in various chemical reactions:
The mechanism of action for Benzenamine, N-(4-pyridinylmethylene)- involves its interaction with biological targets, including enzymes and receptors. The imine functional group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their activity. The presence of both the pyridine and aromatic groups enhances its binding affinity and specificity for certain biological targets.
The compound's stability and reactivity profile make it suitable for various synthetic applications in organic chemistry .
Benzenamine, N-(4-pyridinylmethylene)- has several notable applications:
This compound's diverse applications underscore its significance in both research and industrial contexts, highlighting its role as a versatile building block in organic synthesis.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0